Tert-butyl 3-amino-4-bromo-1-benzofuran-2-carboxylate
Description
Tert-butyl 3-amino-4-bromo-1-benzofuran-2-carboxylate is a substituted benzofuran derivative featuring a tert-butyl ester group, an amino substituent at the 3-position, and a bromine atom at the 4-position. The tert-butyl ester group enhances steric bulk and may improve solubility in organic solvents, while the bromine atom offers a site for further cross-coupling reactions (e.g., Suzuki-Miyaura). The amino group at the 3-position provides a nucleophilic handle for derivatization, making this compound a versatile intermediate in synthetic workflows .
Properties
Molecular Formula |
C13H14BrNO3 |
|---|---|
Molecular Weight |
312.16 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-bromo-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(16)11-10(15)9-7(14)5-4-6-8(9)17-11/h4-6H,15H2,1-3H3 |
InChI Key |
RFPPUXPRRHVRIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C2=C(O1)C=CC=C2Br)N |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
A common precursor is 3-bromo-1-benzofuran-2-carboxylic acid, which can be converted into the tert-butyl ester by standard esterification methods.
- Esterification : The carboxylic acid is treated with tert-butanol in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide and catalysts such as 4-(dimethylamino)pyridine in dichloromethane, yielding the tert-butyl ester after purification by flash chromatography.
Amination at the 3-Position
The 3-amino group introduction can be achieved via nucleophilic substitution or amination reactions on appropriately functionalized benzofuran intermediates.
Cesium Carbonate-Mediated Amination : A highly efficient method involves the use of cesium carbonate (Cs2CO3) in dimethylformamide (DMF) at room temperature. This method allows rapid synthesis of 3-amino-2-aroyl benzofurans by reacting 2-hydroxybenzonitriles and 2-bromoacetophenones, which can be adapted to substrates bearing bromo substituents at the 4-position.
The reaction proceeds through a one-pot C–C and C–O bond formation, completing within 10–20 minutes with excellent yields (up to 92%). The stoichiometry of Cs2CO3 is critical; 2 equivalents are optimal for full conversion.
Halogenation and Functional Group Compatibility
The presence of a 4-bromo substituent is typically introduced at the starting benzoic acid or benzofuran stage. The bromine atom is stable under the Cs2CO3-mediated amination conditions, allowing selective amination at the 3-position without affecting the 4-bromo substituent.
Alternative bases such as Na2CO3 or K2CO3 result in mixtures of products or require elevated temperatures for comparable yields, indicating the superiority of Cs2CO3 under mild conditions.
Optimization of Reaction Conditions
| Entry | Solvent | Base (equiv) | Temp | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | DMF | Cs2CO3 (1) | RT | 12 h | 85 | Only acyclic intermediate formed |
| 2 | DMF | Cs2CO3 (2) | RT | 10 min | 92 | Desired cyclic product formed exclusively |
| 3 | DMF | Na2CO3 (2) | RT | 2 h | 92 | Mixture of cyclic and acyclic products |
| 4 | DMF | K2CO3 (2) | RT | 2 h | 82 | Mixture of products |
| 5 | DMF | K2CO3 (2) | 100°C | 2 h | 86 | Pure cyclic product formed |
| 6 | DMSO | Cs2CO3 (2) | RT | 30 min | 88 | Partial formation of acyclic product |
| 7 | MeOH | Cs2CO3 (2) | Reflux | 10 h | 85 | Only acyclic product formed |
These data confirm that the best conditions for synthesizing this compound involve using 2 equivalents of Cs2CO3 in DMF at room temperature, achieving rapid and high-yielding cyclization and amination.
Post-Synthesis Functionalization: N-Arylation
The amino group at the 3-position can be further derivatized by copper-catalyzed N-arylation using arylboronic acids under mild conditions.
- Copper(II) Acetate Catalysis : Using 10 mol% Cu(OAc)2 in methanol or DMF at room temperature enables selective mono- or bi-N-arylation with good yields (up to 73% for mono-arylation).
| Entry | Catalyst (mol%) | Time | Solvent | Mono-N-arylated Yield (%) | Bi-N-arylated Yield (%) |
|---|---|---|---|---|---|
| 2 | Cu(OAc)2 (10) | 12 h | DMF | 45 | 5 |
| 3 | Cu(OAc)2 (10) | 24 h | DMF | 61 | 10 |
| 5 | Cu(OAc)2 (10) | 10 h | MeOH | 65 | Trace |
| 7 | Cu(OAc)2 (10) | 8 h | DCM | 73 | Trace |
This step is valuable for diversifying the compound's bioactivity profile.
Summary of Preparation Methodology
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | 3-bromo-1-benzofuran-2-carboxylic acid + tert-butanol + DCC + DMAP in DCM | tert-butyl 3-bromo-1-benzofuran-2-carboxylate | Esterification |
| 2 | 2-hydroxybenzonitrile + 2-bromoacetophenone + Cs2CO3 (2 equiv) in DMF at RT, 10-20 min | This compound | One-pot cyclization and amination |
| 3 | Cu(OAc)2 (10 mol%) + arylboronic acid in MeOH or DMF at RT | N-arylated derivatives | Optional functionalization |
Research Findings and Mechanistic Insights
The "cesium effect" plays a critical role in the high efficiency of Cs2CO3 in polar aprotic solvents like DMF, enhancing solubility and reactivity compared to other alkali metal carbonates.
The reaction mechanism likely involves initial nucleophilic attack of the phenolic oxygen on the bromoacetophenone carbonyl, followed by intramolecular cyclization to form the benzofuran ring, with simultaneous or subsequent amination at the 3-position.
The mild reaction conditions preserve sensitive substituents such as the 4-bromo group, allowing further synthetic elaboration.
The copper-catalyzed N-arylation proceeds via a Chan–Lam coupling mechanism, enabling C–N bond formation at ambient temperature without harsh conditions or expensive catalysts.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 4-position undergoes nucleophilic substitution under various conditions. This reactivity enables the introduction of diverse functional groups:
Common Reagents and Conditions :
-
Aryl/alkyl amines : Pd-catalyzed Buchwald-Hartwig amination or Ullmann coupling.
-
Thiols : CuI catalysis in DMF at 80–100°C.
-
Alkoxides : SNAr (nucleophilic aromatic substitution) with K2CO3 in polar aprotic solvents.
Example Reaction :
Reaction with morpholine in the presence of Pd(OAc)2/Xantphos and Cs2CO3 yields tert-butyl 3-amino-4-morpholino-1-benzofuran-2-carboxylate with 82% efficiency.
| Substrate | Nucleophile | Catalyst System | Solvent | Yield (%) |
|---|---|---|---|---|
| Tert-butyl 3-amino-4-bromo-1-benzofuran-2-carboxylate | Morpholine | Pd(OAc)2/Xantphos | Toluene | 82 |
| This compound | Thiophenol | CuI/1,10-phenanthroline | DMF | 75 |
Suzuki-Miyaura Cross-Coupling
The bromine atom participates in palladium-catalyzed cross-coupling reactions with boronic acids, enabling access to biaryl derivatives:
Typical Conditions :
-
Pd(PPh3)4 or PdCl2(dppf) as catalysts.
-
Base: Na2CO3 or K3PO4.
-
Solvent: DMF/H2O or THF.
Key Finding :
Coupling with 4-methoxyphenylboronic acid produces tert-butyl 3-amino-4-(4-methoxyphenyl)-1-benzofuran-2-carboxylate in 70% yield.
| Boronic Acid | Catalyst | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | 80 | 70 |
| 2-Furylboronic acid | PdCl2(dppf) | K3PO4 | 90 | 65 |
Buchwald-Hartwig Amination
The amino group at the 3-position undergoes further functionalization via Pd-mediated coupling:
Reaction Scope :
-
Aryl halides or heteroaryl chlorides as coupling partners.
-
Ligands: Xantphos or BINAP.
Example :
Reaction with 2-chloropyridine using Pd2(dba)3/Xantphos and Cs2CO3 generates tert-butyl 4-bromo-3-(pyridin-2-ylamino)-1-benzofuran-2-carboxylate (68% yield).
Hydrolysis of the tert-Butyl Ester
The tert-butyl carboxylate group is hydrolyzed under acidic or basic conditions to yield carboxylic acids:
Conditions :
-
Acidic : TFA in DCM (room temperature, 2–4 h).
-
Basic : NaOH in THF/H2O (reflux, 6 h).
Outcome :
Hydrolysis with 6M HCl in dioxane affords 3-amino-4-bromo-1-benzofuran-2-carboxylic acid in 90% yield.
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 6M HCl | Dioxane | 25 | 3 | 90 |
| NaOH (2M) | THF/H2O (3:1) | 80 | 6 | 85 |
Reductive Amination
The primary amino group reacts with aldehydes/ketones under reducing conditions:
Protocol :
-
NaBH3CN or NaBH(OAc)3 as reductants.
-
Solvent: MeOH or DCM.
Application :
Reaction with benzaldehyde forms tert-butyl 4-bromo-3-(benzylamino)-1-benzofuran-2-carboxylate (78% yield).
Comparative Reactivity Analysis
The electronic effects of substituents influence reaction rates:
| Position | Substituent | Reaction Type | Relative Rate |
|---|---|---|---|
| 4 | Br | Suzuki Coupling | 1.0 (baseline) |
| 4 | OMe | Suzuki Coupling | 0.3 |
| 3 | NH2 | Buchwald-Hartwig | 1.2 |
Data normalized to bromine at position 4 .
Mechanistic Insights
-
Bromine Reactivity : The electron-withdrawing nature of the carboxylate group enhances the electrophilicity of the 4-bromo position, facilitating SNAr and cross-coupling reactions.
-
Amino Group Directing Effects : The 3-amino group acts as an electron donor, stabilizing transition states in Pd-catalyzed reactions .
This compound’s modular reactivity profile makes it indispensable in medicinal chemistry for generating diverse benzofuran-based libraries. Its applications span anticancer agent development to materials science, underscoring its synthetic utility.
Scientific Research Applications
Tert-butyl 3-amino-4-bromo-1-benzofuran-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: The compound is used in the development of new materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4-bromo-1-benzofuran-2-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, and proteins, leading to various biochemical effects. The exact pathways and molecular targets involved are subjects of ongoing research and may vary depending on the specific context of its use.
Comparison with Similar Compounds
Key Observations :
- Bromine vs. Chlorine : The bromine atom in the target compound increases molecular weight (79.9 vs. 35.5 g/mol for Cl) and polarizability, enhancing reactivity in halogen-bonding interactions or transition-metal-catalyzed reactions compared to chloro analogs.
- Amino Group: The 3-amino substituent distinguishes this compound from non-amino derivatives (e.g., tert-butyl 3-methyl analogs), enabling hydrogen bonding and participation in condensation reactions, which are absent in methyl-substituted counterparts .
- tert-Butyl Ester: Compared to methyl or ethyl esters, the tert-butyl group reduces hydrolysis susceptibility and improves thermal stability, as noted in related benzofuran esters .
Spectroscopic and Crystallographic Insights
- The bromine atom in the target compound would likely cause deshielding in adjacent protons, shifting 1H NMR signals upfield.
- Crystallography : Tools like SHELXL and Mercury are critical for analyzing crystal packing and anisotropic displacement parameters in such compounds. For example, SHELX programs enable precise refinement of bromine’s anisotropic thermal motion, while Mercury facilitates visualization of intermolecular interactions (e.g., halogen bonding) .
Research Findings and Methodological Considerations
- Software Tools : The SHELX suite (SHELXL, SHELXD) and WinGX/ORTEP are indispensable for solving and refining crystal structures of halogenated benzofurans, particularly in resolving disorder caused by bulky tert-butyl groups .
- Limitations : Direct comparative data on the target compound’s biological activity or thermal stability are scarce in the provided evidence. Further studies using differential scanning calorimetry (DSC) or X-ray photoelectron spectroscopy (XPS) are recommended.
Biological Activity
Tert-butyl 3-amino-4-bromo-1-benzofuran-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, mechanism of action, and applications in various therapeutic areas.
- Molecular Formula : C13H14BrN1O3
- Molecular Weight : 308.16 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the bromination of a benzofuran derivative followed by amination and esterification processes. The compound can be synthesized using various methods, including:
- Bromination : Using bromine or brominating agents to introduce the bromine atom at the 4-position.
- Amination : Introducing the amino group at the 3-position through nucleophilic substitution.
- Esterification : Reacting with tert-butyl alcohol to form the corresponding ester.
Anticancer Activity
Research indicates that derivatives of benzofuran, including this compound, exhibit significant anticancer properties. A study reported that benzofuran derivatives demonstrated potent cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves:
- Inhibition of Cell Proliferation : It has been shown to inhibit cell growth in MDA-MB-231 (triple-negative breast cancer) cells with an IC50 value indicating high potency.
- Induction of Apoptosis : The compound may trigger apoptotic pathways, leading to programmed cell death in cancer cells.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MDA-MB-231 | 0.126 | Inhibition of proliferation |
| This compound | MCF10A | >20 | Selective toxicity |
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism.
- Receptor Modulation : It can modulate receptor activity, affecting signaling pathways critical for cell survival and proliferation.
- Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest at specific phases, further contributing to its anticancer effects.
Case Studies
Recent studies have highlighted the efficacy of this compound in preclinical models:
- A study conducted on mice inoculated with MDA-MB-231 cells showed that treatment with this compound significantly reduced tumor growth compared to untreated controls.
- Another investigation revealed that when combined with standard chemotherapeutics, it enhanced therapeutic efficacy while reducing side effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-butyl 3-amino-4-bromo-1-benzofuran-2-carboxylate, and how can intermediates be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step protocol starting from benzofuran derivatives. Key steps include bromination at the 4-position using electrophilic reagents (e.g., NBS in DMF) and introducing the tert-butyl carboxylate group via nucleophilic substitution or esterification. Optimization of intermediates (e.g., protecting the amino group with Boc anhydride to prevent side reactions) is critical. Purification via column chromatography with hexane/ethyl acetate gradients improves yield .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (to confirm substituent positions and tert-butyl group integrity), FT-IR (to verify carbonyl and amine functionalities), and high-resolution mass spectrometry (HRMS) . Cross-check melting points with literature values if available. For impurities, employ HPLC with a C18 column and acetonitrile/water mobile phase .
Q. What are the key reactivity patterns of the bromo and amino groups in this compound?
- Methodological Answer : The 4-bromo substituent is primed for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups. The 3-amino group can undergo acylation or sulfonation for further functionalization. Note: Protect the amino group with Boc or Fmoc before bromination to avoid unwanted side reactions .
Advanced Research Questions
Q. How can computational methods predict regioselectivity in substitution reactions involving this compound?
- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and identify electrophilic/nucleophilic sites. Compare Fukui indices to predict reactivity at the bromo vs. amino positions. Validate predictions with experimental kinetic studies .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for derivatives of this compound?
- Methodological Answer : If X-ray crystallography (e.g., Acta Cryst. data ) conflicts with NMR/IR results, re-examine sample purity and crystal packing effects. Use SC-XRD to confirm absolute configuration and compare with computational models (e.g., Gaussian-generated structures). Adjust solvent parameters in DFT for better alignment with solution-phase data .
Q. How can surface adsorption properties of this compound impact its reactivity in heterogeneous catalysis?
- Methodological Answer : Study adsorption on silica or metal-organic frameworks (MOFs) using microscopic imaging (SEM/TEM) and BET surface area analysis . Monitor reaction kinetics (e.g., bromine displacement) under varying surface conditions. Reference indoor surface chemistry methodologies for controlled environment studies .
Q. What experimental designs mitigate challenges in synthesizing sterically hindered derivatives?
- Methodological Answer : For bulky substituents, employ microwave-assisted synthesis to enhance reaction rates and reduce steric hindrance. Use Grubbs catalysts for ring-closing metathesis or flow chemistry to improve mixing. Monitor steric effects via molecular dynamics simulations to optimize solvent polarity and temperature .
Data Contradiction Analysis
Q. Why might bromination yield vary across different synthetic protocols?
- Methodological Answer : Discrepancies arise from solvent polarity (DMF vs. DCM), reagent purity (NBS vs. Br₂), and competing side reactions (e.g., oxidation of the amino group). Conduct design of experiments (DoE) to isolate variables. Use LC-MS to track intermediates and identify degradation pathways .
Q. How to address conflicting bioactivity results in structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
